molecular formula C20H24O3S B1359380 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene CAS No. 898778-57-9

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

Cat. No. B1359380
M. Wt: 344.5 g/mol
InChI Key: BMSXBNOKNPINNA-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene (5-DHT) is a thiophene derivative that has been studied for its potential applications in various areas of science, including organic synthesis, material science, and medical research. 5-DHT has been found to possess interesting properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its ability to form self-assembled monolayers. 5-DHT has also been studied for its ability to act as a fluorescent probe, and its potential to be used as a drug delivery system.

Scientific Research Applications

Electrochromic Properties

Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, particularly those with thiophene derivatives, exhibit notable electrochromic properties. These properties are valuable in applications such as electrochromic devices, where color changes are electrically induced. The study by Hu et al. (2019) on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives revealed that such polymers display fast switching times, reasonable optical contrast, and good coloration efficiency, making them potential candidates for electrochromic applications (Hu et al., 2019).

Optoelectronic Applications

Thiophene-substituted compounds are being investigated for their potential in optoelectronic applications. Thippeswamy et al. (2021) explored the optoelectronic properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives. Their research suggests these compounds as potential candidates for OLEDs, solar cells, chemosensors, and explosive detection applications (Thippeswamy et al., 2021).

Photophysical and Computational Studies

Photophysical properties of thiophene derivatives are essential in developing new materials for photonic, sensor, and optoelectronic devices. The study by Naik et al. (2019) on the photophysical and computational properties of thiophene substituted 1,3,4-oxadiazole derivatives provides insights into their potential applications in optoelectronics (Naik et al., 2019).

Photovoltaic Devices

The modification of thiophene-based compounds can lead to increased efficiency in photovoltaic devices. Ramidi et al. (2014) reported the synthesis of a modified poly(3-hexyl)thiophene (P3HT) donor polymer with benzophenone substitution, showing a significant increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Antimicrobial Activity

Thiophene derivatives have shown promise in antimicrobial applications. A study by Talupur et al. (2021) on the synthesis, characterization, and docking studies of thiophene-2-carboxamides revealed their potential as antimicrobial agents (Talupur et al., 2021).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXBNOKNPINNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641953
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

CAS RN

898778-57-9
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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